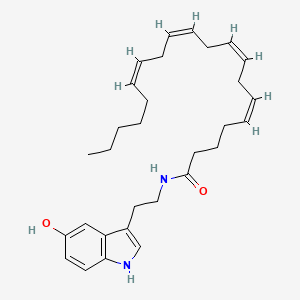

Arachidonoyl Serotonin

概要

説明

アラキドノイルセロトニンは、内因性脂質シグナル伝達分子 です。 1998年に脂肪酸アミドヒドロラーゼ (FAAH) の阻害剤として最初に報告されました 。この化合物は、生物学的システムにおいて様々な役割を果たしており、その発見は、エキサイティングな研究分野を切り開きました。

準備方法

合成経路:

アラキドノイルセロトニンの合成調製には、アラキドン酸 (多価不飽和脂肪酸) とセロトニン (トリプトファン由来の神経伝達物質) の結合が含まれます。具体的な合成経路は異なる場合がありますが、一般的なアプローチには、アミド化またはエステル化反応が含まれます。

反応条件:

アミド化: アラキドン酸は、カップリング剤 (DCCまたはEDCなど) と塩基 (トリエチルアミンなど) の存在下でセロトニンと反応し、アミド結合を形成します。

エステル化: あるいは、アラキドン酸とセロトニンの間でエステル化反応が起こり、目的の化合物が生成されます。

工業生産:

工業規模での生産方法は広く報告されていませんが、研究室では一般的に化学的手法を用いてアラキドノイルセロトニンを合成しています。

化学反応の分析

アラキドノイルセロトニンは、様々な反応を受けます。

酸化: 特定の条件下で酸化され、酸化された誘導体を生成することがあります。

還元: アラキドン酸部分の二重結合が還元されることがあります。

置換: アミド結合は置換反応を受けることがあります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム (KMnO₄) やジョーンズ試薬などの酸化剤。

還元: 水素化リチウムアルミニウム (LiAlH₄) や触媒 (例: パラジウム炭素) を用いた水素ガス (H₂) などの還元剤。

置換: 様々な求核剤 (例: アミン、チオール) が官能基を置換することができます。

主な生成物:

主な生成物は、特定の反応条件によって異なります。酸化によりハイドロパーオキシドが生成される可能性があり、還元により飽和誘導体が生成される可能性があります。

4. 科学研究への応用

アラキドノイルセロトニンは、様々な応用が期待されています。

神経生物学: 神経伝達物質系を調節し、痛みの知覚や不安に影響を与えます。

消化管: 回腸と空腸に存在し、グルカゴン様ペプチド-1 (GLP-1) の分泌に影響を与えます。

睡眠覚醒サイクル: 睡眠恒常性と覚醒に関連する神経伝達物質に影響を与えます.

科学的研究の応用

Sleep Modulation

Recent studies have shown that AA-5-HT plays a significant role in regulating the sleep-wake cycle and sleep homeostasis. Research indicates that AA-5-HT administration can influence neurotransmitter levels associated with sleep, thereby potentially improving sleep quality and duration.

Findings:

- AA-5-HT administration was linked to alterations in neurotransmitter content in the nucleus accumbens, suggesting its involvement in sleep modulation mechanisms .

- Experimental data indicate that AA-5-HT can enhance sleep quality in sleep-deprived animals, providing insights into its potential as a sleep aid .

Anticonvulsant Effects

AA-5-HT has demonstrated anticonvulsant properties in various experimental models. Studies show that it can effectively reduce the severity and duration of seizures induced by pentylenetetrazole (PTZ) in mice.

Key Findings:

- AA-5-HT significantly delayed the onset of PTZ-induced seizures and reduced their duration when administered at doses ranging from 0.3 to 3.0 mg/kg .

- The anticonvulsant effects were mediated primarily through cannabinoid CB1 receptor activation, indicating that AA-5-HT could be developed into a therapeutic agent for epilepsy and related disorders .

Anxiety and Stress Response

Research indicates that AA-5-HT may also modulate anxiety-related behaviors. Animal studies have shown that this compound can influence fear responses and anxiety levels depending on contextual factors.

Research Insights:

- AA-5-HT administration increased the time spent in open arms during elevated plus maze tests, indicating anxiolytic-like effects .

- The modulation of anxiety appears to be context-dependent, interacting with baseline anxiety levels to affect behavioral outcomes .

Comparative Summary Table

Case Study 1: Sleep-Wake Cycle

In a study investigating the effects of AA-5-HT on sleep architecture, researchers found that administration led to significant alterations in sleep patterns among treated animals compared to controls. This suggests potential applications for treating sleep disorders.

Case Study 2: Epileptic Seizures

A controlled experiment demonstrated that mice treated with AA-5-HT exhibited reduced seizure activity compared to those receiving placebo treatments. The results support the hypothesis that AA-5-HT could serve as a novel therapeutic approach for managing epilepsy.

作用機序

アラキドノイルセロトニンの効果には以下が含まれます。

TRPV1受容体拮抗作用: TRPV1受容体の拮抗剤として作用し、鎮痛作用に貢献します。

ドーパミン調節: 恐怖行動に続いて、扁桃体の基底外側核からのドーパミン放出を阻害します。

類似化合物との比較

アラキドノイルセロトニンのユニークさは、FAAH阻害剤とTRPV1拮抗剤の両方としての二重の役割にあります。類似の化合物には、他のエンドカンナビノイドや神経伝達物質由来の脂質などがあります。

生物活性

Arachidonoyl serotonin (AA-5-HT), an endogenous lipid signaling molecule, has garnered significant attention since its discovery in 1998. This compound exhibits a variety of biological activities, primarily attributed to its role as a fatty acid amide hydrolase (FAAH) inhibitor and its interactions with various receptors, including TRPV1. This article delves into the biological activity of AA-5-HT, highlighting its analgesic properties, neuroprotective effects, influence on the sleep-wake cycle, and potential therapeutic applications.

Overview of this compound

AA-5-HT is structurally related to both serotonin and arachidonic acid, positioning it within a unique class of lipid mediators. It is synthesized endogenously in tissues rich in serotonin and has been shown to modulate various physiological processes.

1. Analgesic Properties

AA-5-HT has been demonstrated to possess analgesic effects through the inhibition of FAAH and antagonism of TRPV1 receptors. In studies involving animal models:

- Acute and Chronic Pain Relief : AA-5-HT effectively reduced pain responses in formalin-treated rats and those with chronic constriction injury of the sciatic nerve. The compound's dual action enhances calcium influx mediated by TRPV1, contributing to its analgesic efficacy .

| Study Type | Findings |

|---|---|

| In vitro | Potentiated Ca²⁺ influx in HEK-293 cells expressing TRPV1 . |

| In vivo | Significant reduction in pain in rat models . |

2. Neuroprotective Effects

Research indicates that AA-5-HT exhibits neuroprotective properties, particularly following traumatic brain injury:

- Mechanism of Action : AA-5-HT administration post-injury resulted in improved functional outcomes, reduced edema, and decreased lesion volume. This effect is mediated through the phosphorylation of ERK and Akt pathways, leading to increased expression of anti-apoptotic factors like Bcl-xL .

| Parameter | Effect |

|---|---|

| Edema | Reduced post-treatment . |

| Lesion Volume | Decreased significantly compared to control . |

| Apoptosis | 30% reduction in caspase-3 activity observed . |

3. Modulation of Sleep-Wake Cycle

AA-5-HT plays a significant role in regulating sleep architecture:

- Sleep Induction : Administered at specific times during the light/dark cycle, AA-5-HT decreased wakefulness while increasing slow-wave sleep (SWS) and rapid eye movement sleep (REMS). The compound also inhibited wake-related neurotransmitter release .

| Time of Administration | Effect on Sleep |

|---|---|

| Lights-on period | No significant change . |

| Lights-off period | Increased SWS and REMS; diminished wakefulness . |

Case Study 1: Analgesic Efficacy

In a controlled study involving rats with induced pain via formalin injection, AA-5-HT was administered at varying doses. Results showed a dose-dependent reduction in pain scores compared to controls, supporting its potential as an analgesic agent.

Case Study 2: Neuroprotection Post-Trauma

A study on mice subjected to closed head injuries indicated that a single injection of AA-5-HT significantly improved recovery metrics and reduced neuronal apoptosis markers over time.

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDNHGXNNRLIGA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029882 | |

| Record name | N-Arachidonoylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187947-37-1 | |

| Record name | (5Z,8Z,11Z,14Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187947-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Arachidonoylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。